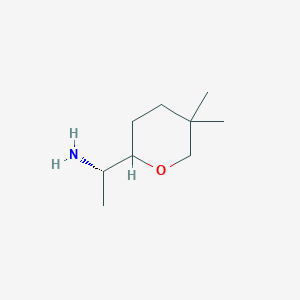

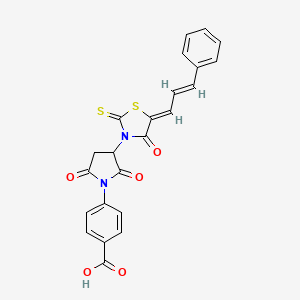

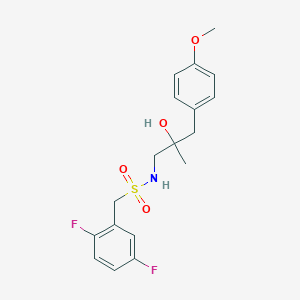

![molecular formula C10H10ClNO3 B2804981 3-{[(Chloroacetyl)amino]methyl}benzoic acid CAS No. 718-15-0](/img/structure/B2804981.png)

3-{[(Chloroacetyl)amino]methyl}benzoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-{[(Chloroacetyl)amino]methyl}benzoic acid” is a chemical compound that is used in the field of life sciences . It is available for purchase from various scientific distributors .

Synthesis Analysis

The synthesis of similar compounds, such as 3-chloro methyl benzoic acid, has been described in patents . The method involves a one-step reaction using benzoyl chloride and paraformaldehyde in a solvent under Lewis acid catalysts such as zinc chloride and ferric chloride. This method is simple, easy to control, and environmentally friendly .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in various databases . For instance, “Benzoic acid, 3-amino-, methyl ester” has a molecular weight of 142.0911 and a chemical formula of C8H9NO2 .Chemical Reactions Analysis

The chemical reactions of benzoic acid derivatives have been studied extensively. The reactivity of these compounds can be influenced by the nature and position of the substituent on the benzene ring .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been documented . For example, benzoic acid is a crystalline, colorless solid under normal conditions .科学的研究の応用

Friedel-Crafts-Type Acylation and Amidation Reactions

This compound can be used in Friedel-Crafts-type aromatic amidation and acylation reactions . The electrophilic species involved are isocyanate cation and acylium cation, respectively, and both have a common + C=O structure, which can be generated from carboxylic acid functionalities in a strong Brønsted acid .

Synthesis of Benzamides

“3-{[(Chloroacetyl)amino]methyl}benzoic acid” can be used in the synthesis of benzamides through direct condensation of carboxylic acids and amines . This method has several advantages, including the use of a superior and recoverable catalyst, low reaction times, simple procedure, high-yielding and eco-friendly process, and the use of ultrasonic irradiation as a green and powerful technology .

N-Chloroacetylation of Aminoalcohols

This compound can be used in the efficient, highly chemoselective N-chloroacetylation of amino compounds (amino alcohols, amino acids) by chloroacetyl chloride . This process gives chloroacetamides in phosphate buffer within 20 minutes .

Pharmaceutical Applications

Many medicines contain an aromatic system that participates in hydrophobic interactions . Therefore, “3-{[(Chloroacetyl)amino]methyl}benzoic acid” could potentially be used in the development of new pharmaceuticals.

Development of New Catalysts

The compound can be used in the development of new catalysts . The prepared catalyst provides active sites for the synthesis of benzamides .

Green Chemistry

The compound can be used in green chemistry applications . The use of ultrasonic irradiation is a green and powerful technology .

Safety and Hazards

特性

IUPAC Name |

3-[[(2-chloroacetyl)amino]methyl]benzoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10ClNO3/c11-5-9(13)12-6-7-2-1-3-8(4-7)10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXSAYQRAIHEUBP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)CNC(=O)CCl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.64 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(Chloroacetyl)amino]methyl}benzoic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(3-benzyl-2,4-dioxo-3,4-dihydropyrido[2,3-d]pyrimidin-1(2H)-yl)-N-(2-fluorophenyl)acetamide](/img/structure/B2804900.png)

![4-(2,3-dichlorobenzoyl)-N-[3-(dimethylamino)propyl]-1H-pyrrole-2-carboxamide](/img/structure/B2804907.png)

![2-[4-(Pyrimidin-4-yl)piperazin-1-yl]quinoline-3-carbonitrile](/img/structure/B2804909.png)

![6-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)-6,7-dihydro-5H-pyrrolo[3,4-d]pyrimidine](/img/structure/B2804918.png)

![2-((3-allyl-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2804921.png)